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molecular formula C9H14O2 B2626211 3,3-dicyclopropylpropanoic Acid CAS No. 149680-86-4

3,3-dicyclopropylpropanoic Acid

Cat. No. B2626211
M. Wt: 154.209
InChI Key: ZTAJBRHCEIFMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05384322

Procedure details

45 g of potassium hydroxide are dissolved in 65 ml of water. 100 ml of diethylene glycol are added to the above solution followed by 30 g of the product obtained in stage A. The mixture is refluxed until the evolution of ammonia ceases. After cooling, 700 ml of water are added and the mixture is acidified with 12N hydrochloric acid. After extraction with ether, the ethereal phases are pooled, washed with water until neutral, dried and evaporated. The expected product is obtained after distillation.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
product
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
83%

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH:3]1([CH:6]([CH:10]2[CH2:12][CH2:11]2)[CH2:7][C:8]#N)[CH2:5][CH2:4]1.N.Cl.[OH2:15]>C(O)COCCO>[CH:3]1([CH:6]([CH:10]2[CH2:12][CH2:11]2)[CH2:7][C:8]([OH:15])=[O:1])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
65 mL
Type
reactant
Smiles
O
Step Two
Name
product
Quantity
30 g
Type
reactant
Smiles
C1(CC1)C(CC#N)C1CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
700 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
After extraction with ether
WASH
Type
WASH
Details
washed with water until neutral,
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(CC(=O)O)C1CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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